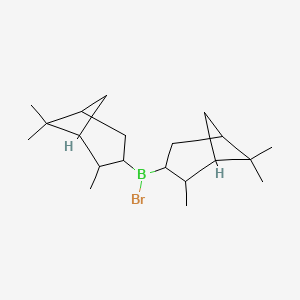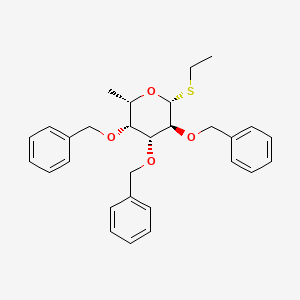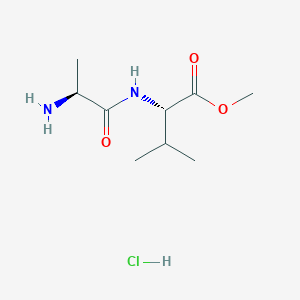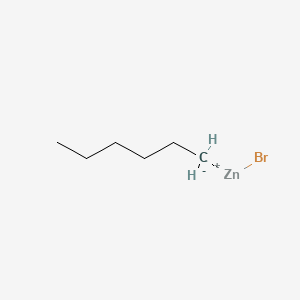
1-Hexylzinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Hexylzinc bromide is an organozinc compound with the chemical formula C₆H₁₃BrZn . It is a key reagent in organic synthesis, particularly in the field of organometallic chemistry. This compound is typically used in the formation of carbon-carbon bonds, making it valuable in the synthesis of various pharmaceutical and industrial compounds .
Preparation Methods
1-Hexylzinc bromide can be synthesized through several methods:
Reaction with Zinc Bromide and Hexyl Copper: This method involves reacting zinc bromide with hexyl copper in dimethylformamide (DMF) to form this compound.
Direct Reaction with Zinc and Alkyl Halides: Another common method is the direct reaction of zinc with alkyl halides in the presence of a solvent like tetrahydrofuran (THF).
Chemical Reactions Analysis
1-Hexylzinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the hexyl group is transferred to an electrophile.
Coupling Reactions: It is commonly used in coupling reactions such as the Suzuki-Miyaura coupling, where it reacts with boronic acids to form carbon-carbon bonds.
Oxidation and Reduction: While less common, this compound can also undergo oxidation and reduction reactions under specific conditions.
Common reagents used in these reactions include palladium catalysts for coupling reactions and various electrophiles for substitution reactions. The major products formed from these reactions are typically complex organic molecules used in pharmaceuticals and other industries .
Scientific Research Applications
1-Hexylzinc bromide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: It can be used in the synthesis of biologically active molecules, aiding in the development of new drugs and therapies.
Mechanism of Action
The mechanism of action of 1-hexylzinc bromide involves its role as a nucleophile in chemical reactions. The zinc atom in the compound acts as a Lewis acid, facilitating the transfer of the hexyl group to an electrophile. This process is crucial in coupling reactions, where the compound forms new carbon-carbon bonds .
Comparison with Similar Compounds
1-Hexylzinc bromide is part of a broader class of organozinc compounds. Similar compounds include:
Phenethylzinc Bromide: Used in similar coupling reactions but with a phenethyl group instead of a hexyl group.
Butylzinc Bromide: Another organozinc compound used in organic synthesis, differing by having a butyl group.
Cyclohexylzinc Bromide: Used in the synthesis of cyclic compounds, featuring a cyclohexyl group.
Compared to these compounds, this compound is unique due to its specific reactivity and the types of products it can form, making it particularly valuable in the synthesis of long-chain organic molecules .
Properties
IUPAC Name |
bromozinc(1+);hexane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13.BrH.Zn/c1-3-5-6-4-2;;/h1,3-6H2,2H3;1H;/q-1;;+2/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWFHUAMVSWOCPN-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC[CH2-].[Zn+]Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13BrZn |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
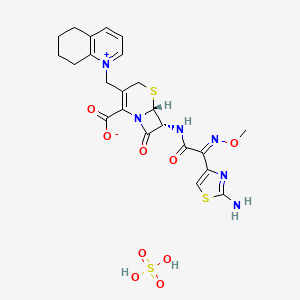

![2-Amino-1,9-dihydro-9-[(1R,3R,4R)-2-methylene-4-(phenylmethoxy)-3-[(phenylmethoxy)methyl]cyclopentyl](/img/new.no-structure.jpg)



